An In-depth Technical Guide to (5-Fluorobenzofuran-2-yl)boronic acid (CAS: 473416-33-0)
An In-depth Technical Guide to (5-Fluorobenzofuran-2-yl)boronic acid (CAS: 473416-33-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Fluorobenzofuran-2-yl)boronic acid is a fluorinated heterocyclic boronic acid that serves as a critical building block in organic synthesis, particularly in the realm of medicinal chemistry. Its benzofuran core is a privileged scaffold found in numerous biologically active compounds, and the presence of a fluorine atom can significantly enhance pharmacokinetic and pharmacodynamic properties such as metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the properties, synthesis, and applications of (5-Fluorobenzofuran-2-yl)boronic acid, with a focus on its utility in drug discovery and development.
Core Properties
The fundamental properties of (5-Fluorobenzofuran-2-yl)boronic acid are summarized below. While specific experimental values for properties like melting and boiling points are not consistently reported in publicly available literature, the data presented is based on information from chemical suppliers and established chemical principles.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 473416-33-0 | [1][2][3] |
| Molecular Formula | C₈H₆BFO₃ | [2] |
| Molecular Weight | 179.94 g/mol | [2] |
| Appearance | Solid | [2] |
| Purity | Typically ≥98% | [1] |
| IUPAC Name | (5-fluoro-1-benzofuran-2-yl)boronic acid | [2] |
| Canonical SMILES | OB(O)C1=CC2=CC(F)=CC=C2O1 | [2] |
| InChI Key | YGLIPSIVUHENTJ-UHFFFAOYSA-N | [2] |
Safety Information
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Note: This information is based on generally available safety data sheets and may not be exhaustive. Always consult the specific safety data sheet from the supplier before handling the compound.
Applications in Drug Discovery and Organic Synthesis
(5-Fluorobenzofuran-2-yl)boronic acid is primarily utilized as a reactant in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[4] This versatile reaction allows for the formation of a carbon-carbon bond between the benzofuran core and various aryl or heteroaryl halides, providing a straightforward route to a diverse library of 2-aryl-5-fluorobenzofuran derivatives.
The resulting 2-arylbenzofuran scaffold is of significant interest to drug development professionals due to its prevalence in compounds with a wide range of biological activities, including:
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Anticancer Agents: Benzofuran derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines.[5][6]
-
Anti-inflammatory Agents: The benzofuran nucleus is a key component in molecules with anti-inflammatory properties.[6]
-
Enzyme Inhibitors: Boronic acid-containing compounds are known to act as enzyme inhibitors, and their derivatives are being explored for various therapeutic targets.[7][8]
The fluorine substituent on the benzofuran ring can further enhance the therapeutic potential of these derivatives by improving their metabolic stability and binding affinity to biological targets.[9]
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling
Reaction: Synthesis of 2-Aryl-5-fluorobenzofuran Derivatives
Materials:
-
(5-Fluorobenzofuran-2-yl)boronic acid
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
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Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)
-
Inert gas (e.g., Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a flame-dried round-bottom flask or reaction vial, add (5-Fluorobenzofuran-2-yl)boronic acid (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
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Under a positive pressure of inert gas, add the palladium catalyst (typically 2-5 mol%).
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Add the anhydrous solvent via syringe.
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Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (usually 4-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
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Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-5-fluorobenzofuran derivative.
Visualizations
Experimental Workflow: Synthesis and Evaluation of 2-Aryl-5-fluorobenzofuran Derivatives
The following diagram illustrates a typical workflow for the synthesis of a library of 2-aryl-5-fluorobenzofuran derivatives and their subsequent biological evaluation.
Caption: A generalized workflow for the synthesis and biological screening of novel benzofuran derivatives.
Signaling Pathway: Inhibition of mTOR by Benzofuran Derivatives
Derivatives of benzofuran have been identified as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, which is a key regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[6][12][13][14] The following diagram illustrates the mTOR signaling pathway and the point of inhibition by benzofuran derivatives.
Caption: Simplified mTOR signaling pathway and the inhibitory action of benzofuran derivatives on mTORC1.
Conclusion
(5-Fluorobenzofuran-2-yl)boronic acid is a valuable and versatile building block for the synthesis of novel 2-aryl-5-fluorobenzofuran derivatives. The demonstrated biological activities of this class of compounds, particularly as anticancer and anti-inflammatory agents, underscore the importance of this reagent in modern drug discovery. The provided protocols and workflows offer a foundational guide for researchers and scientists to explore the potential of this compound in developing new therapeutic agents.
References
- 1. boronpharm.com [boronpharm.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. (5-Fluorobenzofuran-2-yl)boronic acid - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 4. jcsp.org.pk [jcsp.org.pk]
- 5. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzofuran derivatives as a novel class of inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Figure 1. Chemical structure of (5-Fluorobenzofuran-2-yl)boronic acid with atom numbering for NMR assignments.
